molecular formula C9H9BrN2OS B2497739 3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide CAS No. 1385364-87-3

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide

Cat. No.: B2497739
CAS No.: 1385364-87-3
M. Wt: 273.15
InChI Key: HQDHEBBUTCDOFJ-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide is a chemical compound with a molecular formula of C10H9BrN2OS. This compound is characterized by the presence of a bromothiophene ring, a cyanomethyl group, and a propanamide moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromothiophene.

    Formation of Cyanomethyl Group: The 4-bromothiophene is then reacted with a cyanomethylating agent, such as cyanomethyl bromide, under basic conditions to introduce the cyanomethyl group.

    Amidation: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the nitrile group.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated compounds or reduced nitrile groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromothiophene moiety can facilitate binding to hydrophobic pockets, while the cyanomethyl and propanamide groups can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-bromothiophen-2-yl)propanamide
  • 2-Amino-3-(4-bromothiophen-2-yl)propanamide

Uniqueness

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide is unique due to the presence of the cyanomethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-N-(cyanomethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2OS/c10-7-5-8(14-6-7)1-2-9(13)12-4-3-11/h5-6H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDHEBBUTCDOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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